molecular formula C13H13NO4S B12648759 5-Amino-2-(o-tolyloxy)benzenesulphonic acid CAS No. 93893-58-4

5-Amino-2-(o-tolyloxy)benzenesulphonic acid

Katalognummer: B12648759
CAS-Nummer: 93893-58-4
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: XSPLXTVIPOKKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is an organic compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound is characterized by the presence of an amino group, a tolyloxy group, and a benzenesulphonic acid group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid typically involves the reaction of 2-(o-tolyloxy)benzenesulphonic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a multi-step process that includes sulfonation, nitration, and reduction reactions. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(o-tolyloxy)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(o-tolyloxy)benzenesulphonic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tolyloxy and benzenesulphonic acid groups contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-(p-tolyloxy)benzenesulphonic acid
  • 5-Amino-2-(m-tolyloxy)benzenesulphonic acid
  • 5-Amino-2-(o-tolyloxy)benzoic acid

Uniqueness

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

93893-58-4

Molekularformel

C13H13NO4S

Molekulargewicht

279.31 g/mol

IUPAC-Name

5-amino-2-(2-methylphenoxy)benzenesulfonic acid

InChI

InChI=1S/C13H13NO4S/c1-9-4-2-3-5-11(9)18-12-7-6-10(14)8-13(12)19(15,16)17/h2-8H,14H2,1H3,(H,15,16,17)

InChI-Schlüssel

XSPLXTVIPOKKOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.